molecular formula C9H16ClN5O2S B6083028 N-[4-[(2-CHLOROETHYL)SULFONYL]-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE

N-[4-[(2-CHLOROETHYL)SULFONYL]-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE

Cat. No.: B6083028
M. Wt: 293.78 g/mol
InChI Key: PIMCUYYVBNRYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(2-CHLOROETHYL)SULFONYL]-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a chloroethylsulfonyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(2-CHLOROETHYL)SULFONYL]-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and dimethylamine under controlled conditions.

    Introduction of the Chloroethylsulfonyl Group: The chloroethylsulfonyl group is introduced via a nucleophilic substitution reaction using 2-chloroethylsulfonyl chloride as the reagent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroethylsulfonyl group.

    Oxidation and Reduction Reactions: The triazine ring and the sulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfone derivatives.

    Reduction Products: Reduction can yield amine derivatives.

Scientific Research Applications

N-[4-[(2-CHLOROETHYL)SULFONYL]-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[(2-CHLOROETHYL)SULFONYL]-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE involves its interaction with molecular targets such as enzymes or receptors. The chloroethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The triazine ring and dimethylamino group contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

  • N-[4-[(2-CHLOROETHYL)SULFONYL]-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE
  • N-[4-[(2-CHLOROETHYL)SULFONYL]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE

Uniqueness: N-[4-[(2-CHLOROETHYL)SULFONYL]-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE is unique due to the specific combination of functional groups that confer distinct chemical properties

Properties

IUPAC Name

6-(2-chloroethylsulfonyl)-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN5O2S/c1-14(2)7-11-8(15(3)4)13-9(12-7)18(16,17)6-5-10/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMCUYYVBNRYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)S(=O)(=O)CCCl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.